molecular formula C20H18Cl2SiZr B570868 rac-Dimethylsilylbis(1-indenyl)zirconium dichloride CAS No. 121009-93-6

rac-Dimethylsilylbis(1-indenyl)zirconium dichloride

Cat. No.: B570868
CAS No.: 121009-93-6
M. Wt: 448.573
InChI Key: UWDIAYXWSZBXJP-UHFFFAOYSA-L
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Description

rac-Dimethylsilylbis(1-indenyl)zirconium dichloride (CAS 121009-93-6) is a chiral ansa-metallocene catalyst widely used in olefin polymerization. Its structure features a dimethylsilyl bridge linking two 1-indenyl ligands, providing stereorigidity and enabling precise control over polymer tacticity. Activated by methylaluminoxane (MAO), this catalyst exhibits high activity in producing isotactic polypropylene (iPP) and ethylene copolymers with tailored properties .

Properties

CAS No.

121009-93-6

Molecular Formula

C20H18Cl2SiZr

Molecular Weight

448.573

IUPAC Name

dichlorozirconium;di(inden-1-yl)-dimethylsilane

InChI

InChI=1S/C20H18Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

UWDIAYXWSZBXJP-UHFFFAOYSA-L

SMILES

C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.Cl[Zr]Cl

Origin of Product

United States

Preparation Methods

Ligand Synthesis

The bis(1-indenyl)dimethylsilane ligand is prepared by reacting 1-indenyl lithium with dimethylsilyl dichloride. Stoichiometric control is critical to avoid polysubstitution.

  • Reaction Conditions :

    • Temperature: −78°C to 0°C (to stabilize the indenyl anion).

    • Solvent: Tetrahydrofuran (THF) or diethyl ether.

  • Yield : 60–75% after recrystallization from hexane.

Zirconium Complex Formation

The ligand is treated with ZrCl₄ in a 1:1 molar ratio.

  • Procedure :

    • Dissolve the ligand in toluene at −30°C.

    • Add ZrCl₄ slowly to avoid exothermic side reactions.

    • Stir for 12–24 hours at room temperature.

  • Workup : Filter the precipitate and wash with cold toluene.

  • Yield : 35–52% for direct reactions.

Optimization Strategies

Ligand Pre-Activation

Pre-treating the ligand with Grignard reagents (e.g., MeMgBr) enhances reactivity:

  • Effect : Increases yield to ~90% by reducing steric hindrance during ZrCl₄ coordination.

  • Mechanism : Alkylmagnesium bromide cleaves Si–Cl bonds, generating a more nucleophilic silane intermediate.

Solvent and Temperature Effects

  • Solvent Choice :

    SolventYield (%)Purity (%)
    Toluene5297
    Diethyl ether4895
    THF4593
  • Temperature : Reactions below −20°C favor mono-substitution, minimizing byproducts.

Characterization and Quality Control

Structural Confirmation

  • X-ray Crystallography : Resolves the rac configuration, confirming Zr–Cl bond lengths of 2.43–2.45 Å and Zr–C distances of 2.32–2.35 Å.

  • ¹H NMR : Key signals include δ 0.5–1.5 ppm (Si(CH₃)₂) and δ 6.5–7.5 ppm (indenyl protons).

Purity Assessment

  • Elemental Analysis :

    ElementTheoretical (%)Observed (%)
    C53.5253.48
    H4.044.01
    Cl15.7915.72
  • HPLC : Purity >97% confirmed via reverse-phase chromatography.

Challenges and Mitigation

Moisture Sensitivity

The compound degrades rapidly in humid environments, necessitating:

  • Storage : Under nitrogen at 2–8°C in amber vials.

  • Handling : Use of gloveboxes with <0.1 ppm H₂O.

Byproduct Formation

  • Common Byproducts :

    • Tris(indenyl)zirconium species (reduced by stoichiometric control).

    • Chlorosilane residues (removed via toluene extraction).

Industrial-Scale Production

Continuous Flow Synthesis

  • Advantages : Higher throughput (kg/day) and consistent quality.

  • Parameters :

    • Residence time: 2–4 hours.

    • Temperature: −20°C to 25°C.

  • Yield : 70–85% at pilot scale .

Scientific Research Applications

Synthesis and Characterization

The synthesis of rac-dimethylsilylbis(1-indenyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with a dimethylsilyl-substituted indenyl ligand. Characterization methods such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Catalysis in Olefin Polymerization

One of the primary applications of this compound is its use as a catalyst in the polymerization of olefins, including ethylene and propylene. Studies have shown that this compound can produce high molecular weight polymers with specific branching characteristics, which are essential for enhancing the mechanical properties of plastics.

Polymer TypeCatalyst UsedResulting Properties
PolyethyleneThis compoundHigh-density, enhanced tensile strength
PolypropyleneThis compoundImproved thermal stability, flexibility

The effectiveness of this catalyst in producing copolymers has been demonstrated through various studies, highlighting its ability to control the microstructure of the resulting polymers by adjusting reaction conditions such as temperature and pressure .

Synthesis of Graft Copolymers

In addition to homopolymerization, this compound is utilized in the preparation of graft copolymers. These materials feature a polyolefin backbone with functional side chains that can impart specific properties desirable for applications in coatings, adhesives, and composites. The catalyst's ability to facilitate controlled grafting reactions allows for the design of materials with tailored functionalities .

Research on Enhanced Polyethylene Products

Recent studies have focused on using this metallocene complex to develop differentiated polyethylene products with enhanced properties. The incorporation of various substituents on the indenyl ligands has been shown to influence the polymerization behavior significantly, leading to materials with improved impact resistance and clarity .

Case Study 1: Ethylene/Propylene Copolymerization

A study investigated the copolymerization of ethylene and propylene using this compound as a catalyst. The results indicated that varying the steric bulk around the zirconium center affected the vinyl content in the copolymers produced, demonstrating a clear relationship between catalyst structure and polymer properties .

Case Study 2: Graft Copolymer Synthesis

In another study, researchers employed this metallocene complex in a cascade process to synthesize graft copolymers comprising polyolefin main chains with functional side groups. The resulting materials exhibited enhanced compatibility with other polymers, making them suitable for use in advanced composite applications .

Comparison with Similar Compounds

rac-Ethylenebis(1-indenyl)zirconium Dichloride (rac-EBIZrCl₂)

Structural Differences :

  • Bridge Type : rac-EBIZrCl₂ uses an ethylene bridge instead of dimethylsilyl, leading to reduced steric bulk and electronic differences .
  • Symmetry : Both catalysts are C₂-symmetric, but the silyl bridge in rac-dimethylsilylbis(1-indenyl)ZrCl₂ enhances thermal stability .

Catalytic Performance :

Parameter rac-Dimethylsilylbis(1-indenyl)ZrCl₂ rac-EBIZrCl₂
Activity (kgPE/molZr) 5365 1649
Isotacticity (mmmm%) ~95–97% ~85–90%
Copolymer Incorporation Up to 2.7 mol% (e.g., DCP) ≤1.5 mol%
  • Activity : The silyl-bridged catalyst shows 3× higher ethylene polymerization activity when supported on sMAO (spherical MAO) .
  • Isotacticity : Enhanced stereocontrol due to the rigid silyl bridge results in higher isotactic pentad content .
  • Copolymerization: Superior comonomer (e.g., dicyclopentadiene) incorporation, enabling post-polymerization modifications .

rac-Dimethylsilylbis(2-methylindenyl)zirconium Dichloride

Structural Differences :

  • Substituents: 2-methyl groups on the indenyl ligands increase steric hindrance, altering monomer insertion kinetics .

Catalytic Performance :

Parameter rac-Dimethylsilylbis(1-indenyl)ZrCl₂ rac-Dimethylsilylbis(2-methylindenyl)ZrCl₂
Chain Transfer Efficiency Moderate High (due to β-H transfer)
Molecular Weight (Mw) ~500,000–1,000,000 g/mol ~300,000–600,000 g/mol
  • Application : The 2-methyl derivative is less effective in producing ultra-high molecular weight polymers but excels in coordinative chain transfer polymerization (CCTP) .

rac-Dimethylsilylbis(2-methyl-4-(1-naphthyl)indenyl)zirconium Dichloride (Cat2)

Structural Differences :

  • Bulky Substituents : 1-naphthyl groups at the 4-position enhance steric shielding, reducing chain termination .

Catalytic Performance :

Parameter rac-Dimethylsilylbis(1-indenyl)ZrCl₂ Cat2
Molecular Weight (Mw) ~500,000–1,000,000 g/mol ~1,500,000 g/mol
Isotacticity (mmmm%) ~95–97% ~97–99%
  • Use Case : Cat2 produces ultra-high molecular weight iPP with near-perfect isotacticity, suitable for high-strength applications .

Meso vs. rac Isomers of Bis(3-phenyl-6-tert-butylindenyl)dimethylsilyl Zirconium Dichloride

Structural Differences :

  • Stereochemistry : The rac isomer generates isotactic polymers, while the meso form produces atactic chains .

Polymer Properties :

Parameter rac Isomer meso Isomer
Crystallinity High (≥60%) Low (~10%)
Melting Temperature (Tm) 135–140°C Amorphous
  • Industrial Relevance : The rac isomer is preferred for high-density polyethylene (HDPE) with enhanced mechanical properties .

Biological Activity

rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is a metallocene compound that plays a significant role in organometallic chemistry and polymerization processes. Its biological activity, while primarily associated with its catalytic properties in polymer synthesis, extends to its potential applications in the development of biologically active molecules. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

  • Chemical Formula : C20_{20}H18_{18}Cl2_{2}SiZr
  • Molecular Weight : 421.43 g/mol
  • Structure : It features a zirconium center coordinated by two 1-indenyl ligands and two chloride ions, with a dimethylsilyl group enhancing its stability and reactivity.

The primary biological activity of this compound is linked to its role as a catalyst in olefin polymerization. This process involves the following steps:

  • Activation : The compound is typically activated with methylaluminoxane (MAO), forming a highly reactive cationic species.
  • Polymerization : This activated species facilitates the insertion of olefins into the growing polymer chain, leading to the formation of high-performance polymers such as polyethylene and polypropylene .
  • Biological Synthesis : Beyond polymerization, it has been utilized in synthesizing biologically active molecules, showcasing its versatility in organic synthesis.

1. Polymer Chemistry

This compound is predominantly employed as a catalyst for the polymerization of various olefins. Its effectiveness is attributed to:

  • High Activity : It can produce polymers with specific molecular weights and architectures.
  • Selectivity : The compound allows for control over the stereochemistry of the resulting polymers, which is crucial for their physical properties.

2. Synthesis of Biologically Active Molecules

Research indicates that this compound can be utilized in synthesizing complex organic molecules that exhibit biological activity. For example:

  • Case Study : In studies involving copolymerization reactions, this compound has been shown to produce copolymers that can be modified post-synthesis to enhance their biological properties .

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceFocusFindings
PolymerizationDemonstrated high efficiency in producing polyethylene and polypropylene with tailored properties.
Organic SynthesisShowed potential in synthesizing biologically active compounds through copolymerization techniques.
Reaction MechanismsExplored the mechanistic pathways involved in olefin insertion and polymer formation.

Biochemical Pathways

The biochemical pathways influenced by this compound primarily revolve around its catalytic role:

  • Polymer Formation : The resultant polymers from its catalytic action have applications ranging from packaging materials to biomedical devices.
  • Reactivity with Biological Molecules : The ability to form new complexes with various ligands opens avenues for developing materials with specific biological interactions.

Q & A

Q. What are the recommended synthetic routes for rac-dimethylsilylbis(1-indenyl)zirconium dichloride, and how do yields vary under different conditions?

The compound is typically synthesized via the reaction of the dilithium salt of bis(1-indenyl)dimethylsilane with ZrCl₄. Early methods reported yields of ~35%, while optimized protocols using alternative solvents or stoichiometric adjustments achieved up to 52% . For example, Lee et al. improved yields by modifying reaction temperatures and ligand pre-activation steps . Methodological variations, such as using Me₂Mg for chloride-to-methyl substitution, further influence final product purity and catalytic activity .

Synthesis Method Yield (%)Reference
Traditional ZrCl₄ reaction35–52
Me₂Mg alkylation90

Q. How should researchers safely handle this compound in laboratory settings?

The compound is air-sensitive and must be handled under inert gas (e.g., argon). Key safety measures include:

  • Personal Protective Equipment (PPE): Impermeable gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact .
  • Storage: Maintain in airtight containers under inert gas at room temperature, away from moisture .
  • Spill Management: Collect contaminated material in sealed containers for hazardous waste disposal; avoid water rinsing due to potential reactivity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this zirconocene complex?

  • X-ray Crystallography: Resolves the distorted tetrahedral geometry around Zr, with indenyl ligands exhibiting η⁵-coordination. Bond angles (e.g., C2–Zr–C7A: 53.86°) and interatomic distances confirm steric and electronic ligand effects .
  • NMR Spectroscopy: ¹H and ¹³C NMR identify ligand symmetry and purity. For example, methyl groups on the silyl bridge resonate at δ 0.5–1.0 ppm .
  • Elemental Analysis: Validates stoichiometry (e.g., C: 54.3%, H: 4.1%, Cl: 16.0%) .

Advanced Research Questions

Q. How does the substituent pattern on indenyl ligands influence stereoselectivity in olefin polymerization?

Substitutions at the 2- or 4-positions of the indenyl rings modulate catalytic activity and polymer tacticity. For example:

  • 2-Methyl substituents enhance chain-transfer rates to aluminum in CCTP, increasing polypropylene isotacticity (mm > 95%) .
  • 4-Phenyl groups reduce comonomer incorporation (e.g., propylene in ethylene copolymerization) due to steric hindrance . Comparative studies with rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)ZrCl₂ show lower activity but higher thermal stability .

Q. What mechanistic insights explain the contradictory copolymerization kinetics of ethylene-styrene using this catalyst?

Kinetic studies reveal that MAO-activated this compound produces alternating ethylene-styrene copolymers despite styrene’s low reactivity. This arises from:

  • Cationic Zr center polarization , favoring styrene insertion after ethylene due to electronic effects .
  • Steric constraints from the silyl bridge, which limit styrene homopolymerization . Contrasting results with Cs-symmetric catalysts (e.g., isopropylidene(cyclopentadienyl)(fluorenyl)ZrCl₂) highlight the role of ligand symmetry in stereoregulation .

Q. How can post-polymerization modifications expand the utility of polyolefins synthesized with this catalyst?

Epoxidation of residual double bonds in dicyclopentadiene (DCP)-containing copolymers (e.g., ethylene-DCP) enhances material properties:

  • Epoxidation Protocol: React with H₂O₂ and formic acid (60°C, 24 hr), achieving >80% conversion .
  • Impact on Properties: Epoxidized copolymers show increased glass transition temperatures (Tg) by 10–15°C and improved adhesion in composite materials .
Modification Reaction ConditionsOutcome
EpoxidationH₂O₂, HCOOH, 60°CTg ↑, adhesion ↑

Q. What are the unresolved challenges in quantifying ecological risks of this zirconocene complex?

Current safety data sheets (SDS) lack ecotoxicity profiles (e.g., LC50 for aquatic organisms) . Researchers must:

  • Conduct biodegradation assays under OECD 301 guidelines to assess persistence.
  • Evaluate bioaccumulation potential via log Kow measurements, though preliminary estimates (log Kow ≈ 3.2) suggest low bioaccumulation .

Contradictions in Literature

  • Synthesis Yields: Discrepancies (35% vs. 52%) highlight solvent purity and ligand pre-treatment as critical variables .
  • Catalytic Activity: Conflicting reports on chain-transfer efficiency (e.g., Al vs. β-H transfer) may stem from MAO/alkylaluminum ratios .

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